molecular formula C16H15N3S2 B7731387 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B7731387
M. Wt: 313.4 g/mol
InChI Key: GDDXIDBQLGUFJG-UHFFFAOYSA-N
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Description

4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring fused with a tetrahydrobenzo[b]thiophene moiety and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with phenyl isothiocyanate to form an intermediate thiourea derivative. This intermediate then undergoes cyclization with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the triazole moiety .

Mechanism of Action

The mechanism of action of 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as PDK1 and LDHA . The compound’s ability to bind to these enzymes disrupts their normal function, leading to the inhibition of cancer cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-phenyl-5-(4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)-4H-1,2,4-triazole-3-thiol apart is its unique combination of a triazole ring, a tetrahydrobenzo[b]thiophene moiety, and a phenyl group. This unique structure contributes to its diverse chemical reactivity and broad spectrum of biological activities .

Properties

IUPAC Name

4-phenyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c20-16-18-17-15(19(16)11-6-2-1-3-7-11)13-10-21-14-9-5-4-8-12(13)14/h1-3,6-7,10H,4-5,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDXIDBQLGUFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=CS2)C3=NNC(=S)N3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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